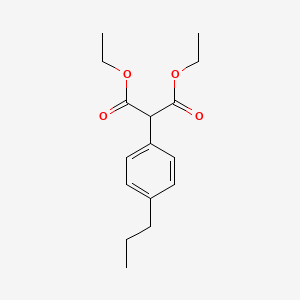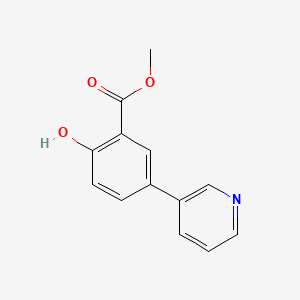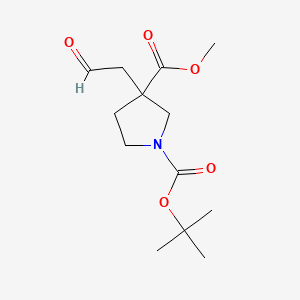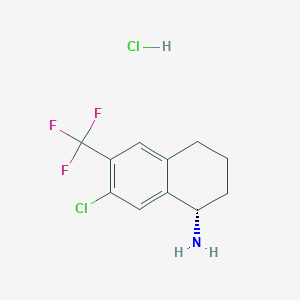![molecular formula C6H3ClFN3 B13907247 4-Chloro-6-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B13907247.png)
4-Chloro-6-fluoro-1H-benzo[d][1,2,3]triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-fluoro-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse chemical and biological properties, making them valuable in various fields such as medicinal chemistry, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-fluoro-1H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-2-fluoroaniline with sodium azide in the presence of a copper catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-fluoro-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the triazole.
Aplicaciones Científicas De Investigación
4-Chloro-6-fluoro-1H-benzo[d][1,2,3]triazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with biological targets makes it a valuable scaffold for drug development.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Agriculture: It is explored for its potential as a pesticide or herbicide due to its ability to disrupt specific biological pathways in pests or weeds.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-fluoro-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The presence of chlorine and fluorine atoms can enhance binding affinity and specificity, leading to more potent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-1H-benzo[d][1,2,3]triazole
- 6-Fluoro-1H-benzo[d][1,2,3]triazole
- 1H-benzo[d][1,2,3]triazole
Uniqueness
4-Chloro-6-fluoro-1H-benzo[d][1,2,3]triazole is unique due to the simultaneous presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can lead to enhanced properties compared to its mono-substituted counterparts, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H3ClFN3 |
|---|---|
Peso molecular |
171.56 g/mol |
Nombre IUPAC |
4-chloro-6-fluoro-2H-benzotriazole |
InChI |
InChI=1S/C6H3ClFN3/c7-4-1-3(8)2-5-6(4)10-11-9-5/h1-2H,(H,9,10,11) |
Clave InChI |
SPIMNHSHPHZUID-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=NNN=C21)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Chloro-5-iodopyrrolo[1,2-b]pyridazine](/img/structure/B13907182.png)
![(6R,7R)-7-[[(2Z)-2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[4-amino-5-[2-[(1,5-dihydroxy-4-oxopyridine-2-carbonyl)amino]ethylamino]pyrimidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13907198.png)
![[(2,5-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13907204.png)
![1H-Pyrrolo[3,2-C]pyridin-4-ylmethanol](/img/structure/B13907208.png)



![Sodium 5-chloro-3H-imidazo[4,5-B]pyridine-2-carboxylate](/img/structure/B13907224.png)

![1-[2-(iso-Butylthio)phenyl]ethanol](/img/structure/B13907239.png)

![tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate;hydrochloride](/img/structure/B13907262.png)
